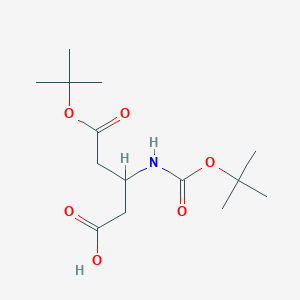
(R)-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid
Descripción
®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: (CAS No. 128135-39-7, MDL No. MFCD32068492) is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.35 . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C14H25NO6 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-9(7-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17) |
Clave InChI |
SJJQZIJVWBSAHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves multiple steps, including the protection of functional groups and the formation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound is used to study enzyme interactions, protein modifications, and cellular processes.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid analogs: Compounds with similar structures but different functional groups.
Other amino acid derivatives: Compounds with similar backbone structures but different side chains.
Uniqueness: The uniqueness of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and development across various scientific disciplines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


